molecular formula C18H18N4O4 B12486501 3-hydroxy-7,7-dimethyl-4-(2-nitrophenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

3-hydroxy-7,7-dimethyl-4-(2-nitrophenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B12486501
M. Wt: 354.4 g/mol
InChI Key: CEWVXADHCFNOAH-UHFFFAOYSA-N
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Description

7,7-dimethyl-4-(2-nitrophenyl)-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a heterocyclic compound that features a pyrazoloquinoline core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrophenyl and pyrazoloquinoline moieties suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-4-(2-nitrophenyl)-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 2-nitrobenzaldehyde with 3,5-dimethylpyrazole in the presence of a base such as potassium carbonate. The resulting intermediate undergoes cyclization under acidic conditions to form the desired pyrazoloquinoline structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. Solvent selection and reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-4-(2-nitrophenyl)-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7,7-dimethyl-4-(2-nitrophenyl)-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 7,7-dimethyl-4-(2-nitrophenyl)-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazoloquinoline core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    7,7-dimethyl-4-(3-nitrophenyl)-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione: Similar structure but with a different position of the nitro group.

    7,7-dimethyl-4-(4-nitrophenyl)-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione: Another positional isomer with the nitro group at the para position.

Uniqueness

The unique positioning of the nitrophenyl group in 7,7-dimethyl-4-(2-nitrophenyl)-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione can lead to distinct electronic and steric effects, influencing its reactivity and biological activity. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

7,7-dimethyl-4-(2-nitrophenyl)-1,2,4,6,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C18H18N4O4/c1-18(2)7-10-14(12(23)8-18)13(15-16(19-10)20-21-17(15)24)9-5-3-4-6-11(9)22(25)26/h3-6,13H,7-8H2,1-2H3,(H3,19,20,21,24)

InChI Key

CEWVXADHCFNOAH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)NNC3=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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